3,4-dihydro-1H-2-benzopyran-4-carboxylic acid
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Overview
Description
3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is an organic compound belonging to the class of 2-benzopyrans These compounds are characterized by a benzene ring fused to a pyran ring, with a carboxylic acid functional group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the use of 2-hydroxybenzaldehyde and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-1H-2-benzopyran-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,4-dihydro-1H-2-benzopyran-4-one, while reduction can produce 3,4-dihydro-1H-2-benzopyran-4-methanol.
Scientific Research Applications
3,4-dihydro-1H-2-benzopyran-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 3,4-dihydro-1H-2-benzopyran-8-carboxylic acid
- 4-oxo-4H-1-benzopyran-2-carboxylic acid
- 3,4-dihydro-1H-2-benzopyran-1-one
Uniqueness
3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its carboxylic acid group at the 4-position allows for specific interactions and reactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C10H10O3 |
---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3,4-dihydro-1H-isochromene-4-carboxylic acid |
InChI |
InChI=1S/C10H10O3/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12) |
InChI Key |
YSEGNWMBIKUZBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)C(=O)O |
Origin of Product |
United States |
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